molecular formula C20H17N7O3 B2953205 7-(3-methyl-1,2,4-oxadiazol-5-yl)-2-({3-[(2-methylphenyl)methyl]-1,2,4-oxadiazol-5-yl}methyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 1396868-47-5

7-(3-methyl-1,2,4-oxadiazol-5-yl)-2-({3-[(2-methylphenyl)methyl]-1,2,4-oxadiazol-5-yl}methyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Cat. No.: B2953205
CAS No.: 1396868-47-5
M. Wt: 403.402
InChI Key: WZBMZCJWEZFQGV-UHFFFAOYSA-N
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Description

This compound belongs to a class of heterocyclic molecules featuring a fused triazolo-pyridinone core substituted with two distinct 1,2,4-oxadiazole moieties. The compound’s structural complexity arises from the 3-methyl-1,2,4-oxadiazol-5-yl group at position 7 and the 3-[(2-methylphenyl)methyl]-1,2,4-oxadiazol-5-ylmethyl substituent at position 2, which collectively influence its physicochemical and pharmacokinetic properties .

Properties

IUPAC Name

7-(3-methyl-1,2,4-oxadiazol-5-yl)-2-[[3-[(2-methylphenyl)methyl]-1,2,4-oxadiazol-5-yl]methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N7O3/c1-12-5-3-4-6-14(12)9-16-22-18(29-25-16)11-27-20(28)26-8-7-15(10-17(26)23-27)19-21-13(2)24-30-19/h3-8,10H,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZBMZCJWEZFQGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2=NOC(=N2)CN3C(=O)N4C=CC(=CC4=N3)C5=NC(=NO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(3-methyl-1,2,4-oxadiazol-5-yl)-2-({3-[(2-methylphenyl)methyl]-1,2,4-oxadiazol-5-yl}methyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a complex heterocyclic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The compound features a unique arrangement of oxadiazole and triazole rings which are known for their pharmacological significance. The synthesis typically involves multi-step reactions starting from simpler precursors such as benzo[d]imidazole derivatives. Key synthetic methods include:

  • Reagents : Hydrazine hydrate and acetic anhydride.
  • Conditions : Acidic or basic catalysis to enhance yields.

This complex structure contributes to its diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated across various studies:

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles and triazoles exhibit significant antimicrobial properties. For instance:

  • Compound 3a demonstrated activity against Mycobacterium tuberculosis with an MIC of 0.25 µg/mL .
  • Other derivatives showed moderate activities against various bacterial strains including Escherichia coli and Klebsiella pneumoniae .

Anticancer Properties

Several studies have highlighted the anticancer potential of similar compounds:

  • Compounds with oxadiazole rings have shown cytotoxicity against cancer cell lines with IC50 values significantly lower than standard chemotherapeutics like cisplatin .
CompoundIC50 (μM)Cancer Type
4i1.59Various Cancer Cells
4l1.80Various Cancer Cells

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Enzyme Inhibition : It binds to specific enzymes or receptors, altering their activity and potentially inhibiting pathways critical for pathogen survival or cancer cell proliferation .
  • DNA Interference : Some studies suggest that it may interfere with DNA replication processes in microbial pathogens .

Case Studies

  • Study on Antimycobacterial Activity : A study conducted on various oxadiazole derivatives found that compound 3a exhibited excellent metabolic stability with a half-life (T1/2) of 1.63 hours and a peak concentration (Cmax) of 2503.25 ng/mL after administration .
  • Antitumor Efficacy Assessment : Another investigation revealed that certain derivatives showed superior growth inhibition in tumor cell lines compared to traditional treatments, emphasizing the need for further exploration into their therapeutic potential .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₂₃H₂₁N₇O₃ 467.47 3-Methyl-oxadiazole (position 7); 2-methylbenzyl-oxadiazole (position 2)
[7-(3-Methyl-1,2,4-oxadiazol-5-yl)[1,2,4]-triazolo[4,3-a]pyridin-3-yl]acetic acid () C₁₁H₉N₅O₃ 267.22 Acetic acid group (position 3); lacks the 2-methylbenzyl-oxadiazole substituent
1-(4-{[3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl}phenyl)pyrrolidin-2-one () C₂₇H₂₂N₆O₃ 502.51 Phenyl-oxadiazole (position 8); pyrrolidinone at para position

Key Observations :

  • The target compound’s molecular weight (467.47 g/mol) positions it within the acceptable range for drug-likeness, contrasting with the smaller analogue in (267.22 g/mol), which may exhibit reduced target affinity due to simpler substituents .

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